molecular formula C9H7BrN2 B1438003 2-Bromo-7-methyl-1,8-naphthyridine CAS No. 1172616-32-8

2-Bromo-7-methyl-1,8-naphthyridine

Cat. No. B1438003
M. Wt: 223.07 g/mol
InChI Key: INKMNSPEIMOGPE-UHFFFAOYSA-N
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Description

“2-Bromo-7-methyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . Naphthyridine derivatives are broadly spread in naturally occurring products and play a vital role in therapeutic products . They have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “2-Bromo-7-methyl-1,8-naphthyridine”, has been a topic of interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “2-Bromo-7-methyl-1,8-naphthyridine” can be represented by the InChI code: 1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • They are used in the treatment of bacterial infections . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market .
    • Many more compounds with a 1,8-naphthyridine core are under clinical investigations .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes .
    • They are also used in dye-sensitized solar cells .
    • They find application in molecular sensors or self-assembly host–guest systems .
  • Chemical Synthesis

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • Efforts have been made to develop more eco-friendly, safe, and atom-economical approaches .
  • Pharmaceuticals

    • Substituted 1,8-naphthyridine compounds are used as antihypertensives , antiarrhythmics , herbicide safeners and also as immunostimulants .
  • Multicomponent Reactions

    • Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Biological Activities

    • 1,5-Naphthyridines exhibit a great variety of biological activities such as antiproliferative , antibacterial , antiparasitic , antiviral and anti-inflammatory activities . They find application in the cardiovascular, central nervous system and hormonal diseases .
  • Ligands

    • This class of heterocycles finds use as ligands .
  • Components of Light-Emitting Diodes

    • They are used as components of light-emitting diodes .
  • Dye-Sensitized Solar Cells

    • 1,8-Naphthyridines are used in dye-sensitized solar cells .
  • Molecular Sensors

    • They find application in molecular sensors .
  • Self-Assembly Host–Guest Systems

    • 1,8-Naphthyridines are used in self-assembly host–guest systems .
  • Dehydrogenative Coupling

    • A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Future Directions

The future directions for “2-Bromo-7-methyl-1,8-naphthyridine” and related compounds could involve further exploration of their biological activities and development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, their potential as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems could be investigated .

properties

IUPAC Name

2-bromo-7-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMNSPEIMOGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-methyl-1,8-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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